2-Amino-1-(4-iodophenyl)ethanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, methylation, and Fries rearrangement, as seen in the synthesis of 4-Choloro-2-hydroxyacetophenone . This compound was synthesized starting from 3-aminophenol, which underwent a series of reactions to yield the final product with an overall yield of about 44%. Although the target compound is not synthesized in this study, the methods used could potentially be adapted for the synthesis of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride by incorporating an appropriate iodination step.

Molecular Structure Analysis

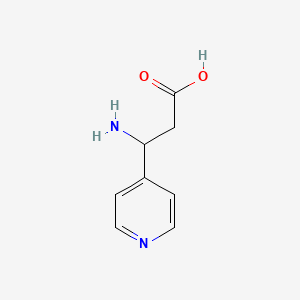

The molecular structure of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride would consist of an iodophenyl group attached to an ethanone moiety with an amino substituent. The presence of the iodine atom would likely influence the electronic properties of the molecule due to its high atomic number and polarizability. The molecular structure analysis of related compounds, such as those resulting from the condensation reactions described in the second paper, suggests that the electronic effects of substituents on the phenyl ring can significantly affect the reactivity and properties of the compound .

Chemical Reactions Analysis

The chemical reactions of related compounds involve heterocyclization and reactions with binucleophiles to yield various heterocyclic structures . For 2-Amino-1-(4-iodophenyl)ethanone hydrochloride, similar reactivity could be expected, with the potential for nucleophilic substitution reactions at the iodine atom and condensation reactions involving the amino and ketone functionalities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of aromatic ketones and halides. This includes potential solubility in organic solvents, sensitivity to light and heat due to the presence of the iodine atom, and a relatively high molecular weight. The amino group would contribute basic properties to the compound, potentially forming salts with acids, as indicated by the hydrochloride form mentioned.

Scientific Research Applications

Pyrolysis and Identification

Kelly B Texter et al. (2018) investigated the pyrolysis products of new psychoactive substances, including an iodo analogue closely related to 2-Amino-1-(4-iodophenyl)ethanone hydrochloride. This study provides insights into the chemical stability and potential degradation products of these compounds when exposed to heat, which is crucial for understanding their behavior under various conditions and their potential toxicological profiles Texter et al., 2018.

Chemical Synthesis

Research by R. Salikov et al. (2017) on the synthesis of branched tryptamines through the Domino Cloke-Stevens/Grandberg rearrangement highlighted methods for generating tryptamine derivatives from arylhydrazine hydrochlorides and ketones. This work has implications for the synthesis of complex organic molecules, potentially including derivatives of 2-Amino-1-(4-iodophenyl)ethanone hydrochloride, for pharmaceutical applications Salikov et al., 2017.

Antimicrobial Activity

A study by Atul K. Wanjari (2020) on the synthesis and antimicrobial activity of heterocyclic compounds, using 4-chlorophenol derivatives, demonstrates the broader application of compounds related to 2-Amino-1-(4-iodophenyl)ethanone hydrochloride in developing new antimicrobial agents. This research underscores the importance of such compounds in medicinal chemistry and drug research Wanjari, 2020.

properties

IUPAC Name |

2-amino-1-(4-iodophenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGOKCRHBWDGSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623031 |

Source

|

| Record name | 2-Amino-1-(4-iodophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-iodophenyl)ethanone hydrochloride | |

CAS RN |

61858-41-1 |

Source

|

| Record name | 2-Amino-1-(4-iodophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)

![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)